Cubebin

Übersicht

Beschreibung

Tetrahydro-3,4-dipiperonylfuran-2-ol is a natural product found in Piper cubeba and Piper guineense with data available.

Wirkmechanismus

Target of Action

Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .

Mode of Action

This compound interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, this compound interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Result of Action

This compound’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .

Biochemische Analyse

Biochemical Properties

Cubebin interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of this compound were assessed using liver histopathology and biochemical parameters .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect on scopolamine-induced amnesia in mice . It also exhibits cytotoxicity against different cancer lines .

Molecular Mechanism

The molecular mechanism of this compound involves many intracellular targets, among them the regulation of genes expression, inhibition of oxidative stress, induction of apoptosis, and quorum sensing inhibition in pathogenic microbes .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound treatment exhibits significant hepatoprotective effects by improving CCl4-induced alterations of the biochemical and physiological indexes of serum and hepatic tissue .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed that a dose of 150 mg/kg of this compound exhibited significant hepatoprotective effects .

Biologische Aktivität

Cubebin, a lignan extracted from the fruit of Piper cubeba, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

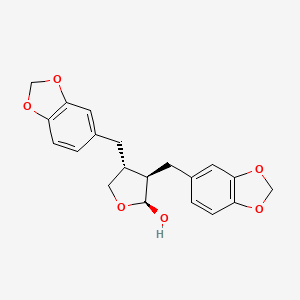

Chemical Composition and Structure

This compound is classified as a dibenzylbutyrolactone lignan, with the chemical formula . It is primarily found in the essential oil of cubeb berries, which also contain other bioactive compounds such as phenolic acids and flavonoids. The extraction process yields approximately 3-4% this compound from the fruit .

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antitumor Activity : this compound has demonstrated significant antiproliferative effects against various human tumor cell lines. In vitro studies revealed that this compound had a GI50 (growth inhibition concentration) of less than 30 μg/mL against certain cancer cell lines such as U251 (glioma), 786-0 (kidney), and PC-3 (prostate) cells. However, it was less effective against MCF-7 (breast) and NCI-H460 cells, indicating selective cytotoxicity .

- Neuroprotective Effects : Research indicates that this compound can protect against scopolamine-induced cognitive impairment in mice. It inhibits acetylcholinesterase (AChE) activity with an IC50 value of approximately 992 μM, enhancing cholinergic neurotransmission and potentially offering therapeutic benefits in Alzheimer's disease .

- Anti-inflammatory and Analgesic Properties : this compound has been shown to possess anti-inflammatory effects, which may contribute to its analgesic activity. Studies suggest that it can modulate inflammatory pathways, reducing oxidative stress and cellular damage .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for treating infections. Its essential oil has been noted for its effectiveness in inhibiting bacterial growth .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : this compound's inhibition of AChE contributes to its neuroprotective effects by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the regulation of gene expression related to cell survival and death pathways .

- Antioxidant Activity : this compound has been shown to reduce oxidative stress markers in animal models, indicating its potential as an antioxidant agent that protects cells from damage caused by free radicals .

Case Studies

- Antitumor Study : A study evaluated this compound's effects on eight human tumor cell lines. It demonstrated significant cytostatic effects on glioma and kidney cancer cells while showing lower efficacy on breast cancer cells. The selectivity index indicated a high preference for leukemia cells (K562), suggesting potential for targeted therapies in hematological malignancies .

- Neuroprotection in Alzheimer's Model : In a study using a scopolamine-induced amnesia model in mice, this compound administration significantly improved memory retention compared to untreated controls. The results were comparable to donepezil, a standard treatment for Alzheimer's disease .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | GI50 < 30 μg/mL on U251 | Cytostatic effect |

| Neuroprotection | Improved memory in MWM | AChE inhibition |

| Anti-inflammatory | Reduced inflammation markers | Modulation of inflammatory pathways |

| Antimicrobial | Inhibition of bacterial growth | Disruption of microbial metabolism |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Cubebin exhibits a wide range of biological actions, making it a compound of interest in medicinal chemistry. Key activities include:

- Antileukemic : Research indicates that this compound has potential effects against leukemia cells, demonstrating cytotoxicity in various studies .

- Antimycobacterial : Its efficacy against mycobacterial infections has been documented, suggesting potential applications in treating tuberculosis .

- Analgesic and Anti-inflammatory : this compound has been shown to alleviate pain and reduce inflammation, which could be beneficial in developing new analgesic drugs .

- Histamine Antagonist : This property suggests its use in managing allergic reactions and conditions related to histamine release .

- Antifungal : The antifungal properties of this compound indicate a potential role in treating fungal infections .

Therapeutic Potential

The therapeutic potential of this compound extends beyond basic pharmacological effects. Studies have highlighted its roles in:

- Cancer Treatment : this compound's antileukemic properties position it as a candidate for further research into cancer therapies. Its ability to inhibit cancer cell proliferation could lead to novel treatment strategies .

- Neuroprotection : Recent studies have explored this compound's neuroprotective effects, particularly its ability to inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's .

- Wound Healing and Antioxidant Activity : this compound has demonstrated potential in promoting wound healing and exhibiting antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

- Antileukemic Activity : A study highlighted the cytotoxic effects of this compound on various leukemia cell lines, suggesting its mechanism involves apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : In vitro studies using human neuroblastoma cell lines showed that this compound could reduce β-amyloid toxicity and enhance cell viability, indicating its potential as a therapeutic agent for Alzheimer’s disease .

- Anti-inflammatory Properties : Research demonstrated that this compound could significantly reduce inflammation markers in animal models, supporting its use as an anti-inflammatory agent .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871975 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18423-69-3 | |

| Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.